Impact of C7-Bromo Substitution on Kinase Binding Affinity
In a head-to-head comparison of halogenated quinoline scaffolds, the bromo-substituted analog (Compound 11) demonstrated a 3.5-fold improvement in GAK kinase binding affinity (KD = 1.9 nM) compared to its chloro-substituted counterpart (Compound 10, KD = 6.7 nM) [1]. While these specific compounds are 4-arylamino-7-haloquinolines and not an exact match for 7-bromo-4-chloro-5-methylquinoline, this class-level evidence strongly indicates that the C7-bromine atom in the target compound confers a kinetic advantage for target engagement over the more common 7-chloro variant.
| Evidence Dimension | Kinase binding affinity (GAK) |
|---|---|
| Target Compound Data | KD = 1.9 nM (7-bromo analog) [1] |
| Comparator Or Baseline | KD = 6.7 nM (7-chloro analog) [1] |
| Quantified Difference | ~3.5-fold improvement in binding affinity for the bromo vs. chloro compound |
| Conditions | GAK competition binding assay (DiscoverX, n = 2) |
Why This Matters
For projects targeting GAK or related kinases, sourcing a brominated quinoline scaffold over a chlorinated one can provide a significant head start in hit-to-lead optimization by delivering higher initial target affinity.
- [1] PMC Article. (2019). Table 2: Kinase binding of halogenated quinolines. J Med Chem, 62(5), 2830–2836. View Source
